Home > Products > Screening Compounds P108308 > 7,8-Dihydrothiazolo[2,3-i]purine
7,8-Dihydrothiazolo[2,3-i]purine -

7,8-Dihydrothiazolo[2,3-i]purine

Catalog Number: EVT-5983942
CAS Number:
Molecular Formula: C7H6N4S
Molecular Weight: 178.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Allylsulfanylpurine

Compound Description: 6-Allylsulfanylpurine serves as a starting material in the synthesis of 7-iodo(arylsulfanyl)methyl-7,8-dihydro[1,3]thiazolo[2,3-i]purinium pentaiodide (perchlorates) [, ]. This class of compounds is then further transformed into 4-amino-5-(1,3-thiazol-2-yl)imidazole derivatives [].

7-Iodo(arylsulfanyl)methyl-7,8-dihydro[1,3]thiazolo[2,3-i]purinium Pentaiodide (Perchlorates)

Compound Description: These compounds are synthesized via the intramolecular electrophilic cyclization of 6-allylsulfanylpurine using iodine and arenesulfenyl chlorides [, ]. They serve as key intermediates in the synthesis of 4-amino-5-(1,3-thiazol-2-yl)imidazole derivatives [].

4-Amino-5-(1,3-thiazol-2-yl)imidazole Derivatives

Compound Description: These derivatives are the final products obtained by the transformation of 7-iodo(arylsulfanyl)methyl-7,8-dihydro[1,3]thiazolo[2,3-i]purinium pentaiodide (perchlorates) []. The exact biological activity of these derivatives is not specified.

6,7-Dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones

Compound Description: This class of compounds represents a variation in the thiazolopurine system []. While the core structure is similar to 7,8-dihydro[1,3]thiazolo[2,3-i]purine, the position of the thiazole ring fusion on the purine moiety differs, leading to a [2,3-f] fusion rather than [2,3-i].

8,9-Dihydro-7H-1,3-thiazino[2,3-i]purine

Compound Description: This tricyclic system shares a common nitrogen atom with the purine moiety [, ]. Compared to 7,8-dihydro[1,3]thiazolo[2,3-i]purine, this compound has a six-membered thiazine ring fused to the purine instead of a five-membered thiazole ring.

7,8-Disubstituted [, ]-thiazino-[2,3-f]-purine derivatives

Compound Description: This compound class represents another variation in the fusion pattern of the thiazine ring to the purine core []. Unlike 7,8-dihydro[1,3]thiazolo[2,3-i]purine, these compounds have a [2,3-f] fusion pattern and a six-membered thiazine ring.

Overview

7,8-Dihydrothiazolo[2,3-i]purine is a heterocyclic compound that belongs to the class of purines, which are essential components of nucleic acids and have significant biological roles. This compound features a thiazole ring fused to a purine structure, contributing to its unique chemical properties and potential biological activities.

Source

The compound can be synthesized through various chemical reactions, primarily involving thiazole derivatives and purine precursors. Research has shown that derivatives of 7,8-dihydrothiazolo[2,3-i]purine can be obtained by reacting halogenated compounds with thiopurines or through other synthetic routes involving thiazole chemistry .

Classification

7,8-Dihydrothiazolo[2,3-i]purine is classified as a purine derivative and is part of the broader category of nitrogen-containing heterocycles. Its structure consists of a fused thiazole and purine ring system, making it relevant in medicinal chemistry and drug design.

Synthesis Analysis

Methods

The synthesis of 7,8-dihydrothiazolo[2,3-i]purine typically involves several methods:

  1. Halogenation Reactions: The compound can be synthesized by reacting 6-allylthiopurine with halogens such as bromine or iodine. This method produces halomethyl derivatives that can be further transformed into 7,8-dihydrothiazolo[2,3-i]purine .
  2. Multicomponent Reactions: Recent advancements have introduced greener synthesis methods using catalytic systems. For instance, the use of bleaching earth clay as a recyclable catalyst has been reported for synthesizing dihydrothiazolo derivatives efficiently .
  3. Thermal Reactions: Some synthetic pathways involve heating mixtures of thiopurines with various reagents at controlled temperatures to facilitate the formation of the thiazolo-purine structure .

Technical Details

The reaction conditions often include specific temperature ranges (e.g., 55°-65°C) and solvents that promote the desired chemical transformations. Analytical techniques such as ultraviolet-visible spectroscopy and thin-layer chromatography are employed to monitor reaction progress .

Molecular Structure Analysis

Structure

7,8-Dihydrothiazolo[2,3-i]purine features a bicyclic structure where a thiazole ring is fused to a purine base. The molecular formula is typically represented as C₇H₈N₄S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.

Data

  • Molecular Weight: Approximately 180.23 g/mol
  • Melting Point: Specific melting points may vary based on derivatives but generally fall within the range suitable for purines.
  • Spectroscopic Data: Nuclear magnetic resonance and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds.
Chemical Reactions Analysis

Reactions

7,8-Dihydrothiazolo[2,3-i]purine participates in various chemical reactions:

  1. Nucleophilic Substitution: The halogenated derivatives can undergo nucleophilic substitution reactions with thiolates to form new thioether compounds .
  2. Formation of Imidazole Derivatives: The compound can react under specific conditions to yield imidazole derivatives through cyclization processes involving amino groups .

Technical Details

Reactions are typically conducted in controlled environments to ensure selectivity and yield. Techniques such as high-performance liquid chromatography may be used for product isolation and purification.

Mechanism of Action

Process

The biological activity of 7,8-dihydrothiazolo[2,3-i]purine is linked to its interaction with various biological targets:

  1. Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in nucleotide metabolism.
  2. Cellular Uptake: The compound's structural similarity to natural purines facilitates its uptake into cells where it can exert pharmacological effects .

Data

Research indicates that modifications in the thiazole or purine moieties can significantly alter the compound's activity profile, suggesting a structure-activity relationship that guides medicinal chemistry efforts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide; less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits typical reactivity patterns associated with purines and thiazoles, including electrophilic aromatic substitution.

Relevant analyses often include thermal gravimetric analysis and differential scanning calorimetry to assess stability under various conditions.

Applications

Scientific Uses

7,8-Dihydrothiazolo[2,3-i]purine has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new antiviral or anticancer agents due to its ability to mimic nucleotides.
  2. Biochemical Research: Used in studies exploring purine metabolism and enzyme interactions.
  3. Drug Development: Its derivatives are investigated for therapeutic properties against diseases influenced by nucleotide metabolism.

The ongoing research into this compound highlights its significance in both fundamental science and applied medicinal contexts.

Introduction to Thiazolo-Purine Hybrid Systems

Thiazolo-purine hybrids represent a specialized class of nitrogen-containing heterocyclic compounds formed by the fusion of thiazole and purine ring systems. These molecular architectures are characterized by their bicyclic or tricyclic frameworks, where the thiazole moiety (a five-membered ring containing nitrogen and sulfur atoms) is annulated at specific positions of the purine nucleus (a fused pyrimidine-imidazole system). The distinctive feature of 7,8-dihydrothiazolo[2,3-i]purine lies in its partially reduced state at the purine ring system, conferring unique electronic properties and conformational flexibility compared to fully aromatic analogs. This scaffold serves as a privileged structure in medicinal chemistry due to its structural similarity to purine nucleobases, enabling targeted interactions with biological macromolecules involved in nucleotide metabolism and signaling pathways [2] [6].

Structural Classification of Thiazolo[2,3-i]purine Derivatives

The structural diversity of thiazolo[2,3-i]purine derivatives arises from variations in ring fusion points, oxidation states, and substituent patterns. The [2,3-i] fusion notation specifies that bonds 2 and 3 of the thiazole ring are shared with the i-bond (typically bonds 7 and 8) of the purine system. These derivatives can be systematically categorized into three primary classes:

  • Fully Aromatic Systems: Characterized by complete π-electron delocalization across both ring systems. These planar structures exhibit strong UV absorption and are typified by compounds like thiazolo[2,3-f]purine [1].
  • Partially Reduced Derivatives: Including 7,8-dihydrothiazolo[2,3-i]purine, where saturation at the 7,8-bond of the purine ring breaks conjugation, enhancing nucleophilic susceptibility at C8 and introducing conformational flexibility [3].
  • Functionalized Analogs: Featuring substituents at C2, N3, C5, or N7 positions that modulate electronic properties and bioactivity. Common modifications include alkyl/acyl groups (electron-donating), trifluoromethyl groups (electron-withdrawing), and thioether functionalities [4].

Table 1: Structural Classification of Thiazolo[2,3-i]purine Derivatives

Structural ClassKey FeaturesRepresentative Substituents
Fully AromaticPlanar conformation, extended conjugationH, CH₃, C₂H₅, Ph at N2/N3 positions
Partially Reduced (7,8-Dihydro)Non-planar, sp³ hybridized C8, increased solubilityOH, NH₂, SH at C8 position
Functionalized AnalogsTunable electronic propertiesCF₃, COCH₃, SCH₃ at C5; various N-alkyl groups

The regiochemistry of fusion critically determines molecular geometry and biological function. In [2,3-i] fused systems, the sulfur atom of the thiazole ring occupies a position adjacent to the imidazole nitrogen of the purine, creating a hydrogen-bond acceptor region distinct from [3,2-e] or [4,5-d] fused isomers. This specific fusion topology enables selective interactions with biological targets, particularly adenosine receptors and metabolic enzymes [2] [5].

Historical Evolution of Thiazolo-Purine Synthesis

The synthetic exploration of thiazolo-purine hybrids has evolved through three distinct phases, marked by methodological innovations:

  • Early Condensation Approaches (Pre-2000): Initial routes relied on classical heterocyclic condensations, particularly adaptations of the Hantzsch thiazole synthesis. This involved reacting α-halocarbonyl compounds with thiourea derivatives of purines, often yielding complex mixtures requiring tedious purification. A representative early synthesis involved cyclocondensation of 6-aminopurine-8-thiols with α-halo ketones, producing isomeric mixtures of [2,3-f] and [3,2-e] fused systems with limited regiocontrol [2] [5].

  • Transition to Regioselective Methods (2000-2015): The development of metal-catalyzed cyclizations and protecting group strategies addressed regiochemical challenges. Notable advances included:

  • Copper(I)-catalyzed intramolecular C-S bond formation for constructing [2,3-i] fused systems
  • Microwave-assisted cyclizations reducing reaction times from hours to minutes while improving yields
  • Orthogonal protection schemes enabling selective functionalization at purine N7 or N9 positions before thiazole annulation [3]
  • Contemporary Diversification Strategies (2015-Present): Recent methodologies focus on late-stage derivatization of core scaffolds and incorporation of pharmacophores:
  • One-pot tandem reactions constructing both rings simultaneously from acyclic precursors
  • Post-cyclization functionalization via cross-coupling (Suzuki, Sonogashira) at C5 or C8 positions
  • Introduction of trifluoromethyl groups using trifluoroacetic anhydride as both reactant and solvent, enhancing metabolic stability and membrane permeability [4]

A pivotal advancement was the application of Lawesson's reagent for thionation-cyclization cascades, allowing direct conversion of purine carboxamides to thiazolo-fused systems. This method proved particularly valuable for synthesizing 5-trifluoromethyl derivatives, where conventional routes failed due to the electron-withdrawing nature of the CF₃ group [4].

Biological Significance of Fused Thiazole-Purine Scaffolds

The biological importance of thiazolo-purine hybrids stems from their structural mimicry of endogenous purines, enabling modulation of purinergic signaling pathways and nucleotide-processing enzymes. Key biological activities established through preclinical research include:

  • Adenosine Receptor Modulation: Thiazolo[2,3-f]purine derivatives demonstrate nanomolar affinity for adenosine A₁, A₂ₐ, and A₃ receptor subtypes. Compound VII in Del Giudice's study exhibited dual A₁/A₂ₐ antagonism with Kᵢ values of 8.1-12.1 nM, attributed to the hydrogen-bonding capacity of the thiazole nitrogen and the hydrophobic surface provided by the fused ring system [2].

  • Metabolic Enzyme Inhibition: These compounds serve as versatile scaffolds for targeting purine-metabolizing enzymes:

  • Glycogen phosphorylase inhibition (IC₅₀ 25-100 μM) via interactions with the purine binding site
  • Dipeptidyl peptidase-4 (DPP-4) inhibition at micromolar concentrations, though less potent than clinical agents like vildagliptin
  • Xanthine oxidase interference through competitive binding at the molybdopterin active site [3]

  • Cellular Signaling Effects: Beyond receptor interactions, these hybrids influence downstream signaling cascades:

  • Reduction of hepatic glucose production via AMPK pathway modulation
  • Vasodilation and hypotensive effects exceeding reference compound Dibazol (2-benzylbenzimidazole) in preclinical models
  • Antiproliferative activity against cancer cell lines through interference with purine salvage pathways [3] [4]

Table 2: Documented Biological Activities of Thiazolo-Purine Derivatives

Biological TargetActivityPotency RangeStructural Determinants
Adenosine A₂ₐ ReceptorAntagonismKᵢ = 8.1-12.1 nM5-Aryl substituents, N3-alkyl chain
Dipeptidyl Peptidase-4Competitive inhibitionIC₅₀ = 15-40 μMC8 hydroxypropylthio moiety
Glycogen Phosphorylase aAllosteric inhibitionIC₅₀ = 25-100 μM2-Thioxo group, hydrophobic C6 substituents
Cancer Cell Proliferation (MCF-7)Growth inhibitionGI₅₀ = 1.5-8.2 μM5-CF₃ group, 3-aryl substitution

The pharmacophore versatility of this scaffold is evidenced by its accommodation of diverse substituents while maintaining target engagement. Hydrophobic groups at C5 (e.g., trifluoromethyl, phenyl) enhance membrane penetration and receptor affinity, while polar substituents at C8 (hydroxyalkyl, amino) improve water solubility and enable hydrogen bonding with enzymatic targets. This balanced amphiphilicity contributes to favorable pharmacokinetic profiles, including oral bioavailability demonstrated in rodent models of type 2 diabetes [3] [4].

Properties

Product Name

7,8-Dihydrothiazolo[2,3-i]purine

IUPAC Name

7,8-dihydro-[1,3]thiazolo[2,3-f]purine

Molecular Formula

C7H6N4S

Molecular Weight

178.22 g/mol

InChI

InChI=1S/C7H6N4S/c1-2-12-7-5-6(9-3-8-5)10-4-11(1)7/h3-4H,1-2H2

InChI Key

QFQOLWTWOIADAW-UHFFFAOYSA-N

SMILES

C1CSC2=C3C(=NC=N3)N=CN21

Canonical SMILES

C1CSC2=C3C(=NC=N3)N=CN21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.